O-Demethylpaulomycin B
Description
O-Demethylpaulomycin B is a quinone antibiotic derived from Streptomyces paulus strain 273, first isolated in 1988 . Its molecular formula is C₃₂H₄₂N₂O₁₇S, with a molecular weight of 772.77 g/mol . Structurally, it belongs to the paulomycin family, characterized by a complex glycosylated quinone core. The compound lacks a methyl group at the 3’-O position compared to its parent molecule, paulomycin B, which alters its physicochemical properties and biological activity . O-Demethylpaulomycin B exhibits antibacterial activity against Gram-positive pathogens, though its potency is notably lower than that of paulomycin A and B .
Propriétés
Numéro CAS |
113592-08-8 |
|---|---|
Formule moléculaire |
C32H42N2O17S |
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22? |
Clé InChI |
VUSAGQZKPBHCGW-FRKPEAEDSA-N |
SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
SMILES isomérique |
C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S |
SMILES canonique |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |
Synonymes |
O-demethylpaulomycin B |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Structural Features and Reactivity
O-Demethylpaulomycin B is a secondary metabolite isolated from Streptomyces paulus strain 273, structurally related to paulomycins A and B . Key reactive sites include:
-
Sulfur-containing groups : The presence of a sulfur atom in its molecular formula suggests potential thiol- or sulfide-mediated reactivity.
-
Hydroxyl and carbonyl groups : Multiple oxygen atoms in the structure imply susceptibility to oxidation, reduction, or nucleophilic substitution.
Hydrogen Sulfide Adduct Formation
O-Demethylpaulomycin B and its analogs form stable hydrogen sulfide (H~2~S) adducts, such as U-77,803 (C~33~H~46~N~2~O~17~S~2~) . This reaction likely involves:
-
Nucleophilic attack by H~2~S at electrophilic centers (e.g., α,β-unsaturated carbonyl systems).
-
Radical-mediated addition under fermentation conditions.
| Adduct | Molecular Formula | Key Modification |
|---|---|---|
| U-77,803 | C~33~H~46~N~2~O~17~S~2~ | Addition of H~2~S to paulomycin B |
Degradative Reactions
Structural elucidation via degradative studies revealed:
-
Acid/Base Hydrolysis : Cleavage of glycosidic or ester bonds under acidic/basic conditions to yield smaller fragments for NMR analysis .
-
Oxidative Degradation : Susceptibility to peroxides or metal-catalyzed oxidation due to hydroxyl groups.
Antibacterial Activity and Redox Interactions
While not a direct chemical reaction, O-Demethylpaulomycin B’s bioactivity likely involves:
-
Metal Chelation : Interaction with iron or copper ions to generate reactive oxygen species (ROS) .
-
Enzyme Inhibition : Binding to bacterial enzymes via hydrogen bonding or covalent modifications.
Spectroscopic Characterization
Key techniques used to infer reactivity:
-
¹H/¹³C NMR : Identified hydroxyl protons and sulfur-linked carbons, indicating potential sites for electrophilic substitution .
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Confirmed molecular weight and fragmentation patterns consistent with sulfur-containing adducts .
Comparative Reactivity with Paulomycins
| Property | Paulomycin B | O-Demethylpaulomycin B |
|---|---|---|
| Molecular Formula | C~33~H~46~N~2~O~17~S~ | C~32~H~42~N~2~O~17~S~ |
| Key Functional Groups | Methyl ether | Free hydroxyl |
| Adduct Stability | Moderate | Higher (due to H-bonding) |
The absence of a methyl group in O-Demethylpaulomycin B increases polarity, enhancing solubility in aqueous systems and altering reactivity in nucleophilic environments .
Limitations and Research Gaps
-
Detailed kinetic data (e.g., reaction rates, activation energies) are unavailable in published literature.
-
Synthetic routes or catalytic modifications remain unexplored.
Comparaison Avec Des Composés Similaires
Paulomycin B vs. O-Demethylpaulomycin B
- Structural Difference : O-Demethylpaulomycin B lacks the methyl group at the 3’-O position of the sugar moiety present in paulomycin B (C₃₃H₄₆N₂O₁₇S₂ vs. C₃₂H₄₂N₂O₁₇S) .
- Biological Activity : Paulomycin B demonstrates higher antimicrobial efficacy (MIC₅₀: 0.5–2 μg/mL against Staphylococcus aureus) compared to O-Demethylpaulomycin B (MIC₅₀: 4–8 μg/mL) . This reduction in potency is attributed to decreased membrane permeability due to the loss of the hydrophobic methyl group .
Senfolomycin A vs. O-Demethylpaulomycin B
- Structural Similarity: Senfolomycin A (C₂₉H₃₆N₂O₁₆S) shares a core quinone-glycoside structure with O-Demethylpaulomycin B but differs in stereochemistry at the OCH₃ group of the sugar moiety .
- Activity Profile : Senfolomycin A shows comparable activity to paulomycin E (MIC₅₀: 1–4 μg/mL), while O-Demethylpaulomycin B is less potent, suggesting stereochemical modifications critically influence target binding .
3’-O-Demethylpaulomycin E vs. O-Demethylpaulomycin B
- Positional Demethylation : 3’-O-Demethylpaulomycin E (C₃₁H₄₀N₂O₁₇S) differs from O-Demethylpaulomycin B in the location of demethylation (sugar vs. aglycone moiety). This positional variance correlates with distinct solubility profiles and bioactivity .
Data Table: Key Properties of O-Demethylpaulomycin B and Analogues
Mechanistic and Pharmacological Insights
- Mode of Action : Like other paulomycins, O-Demethylpaulomycin B inhibits bacterial RNA polymerase by binding to the β-subunit, but its reduced lipophilicity (due to demethylation) limits cellular uptake .
- Resistance Profile : Cross-resistance with senfolomycins is observed in methicillin-resistant Staphylococcus aureus (MRSA), indicating shared molecular targets .
- Biosynthetic Context : The demethylation step in O-Demethylpaulomycin B biosynthesis is mediated by a cytochrome P450 enzyme absent in paulomycin B production, highlighting pathway divergence .
Q & A
Basic Research Questions
Q. What established methods are used to synthesize O-Demethylpaulomycin B, and how can researchers verify its chemical purity?
- Methodological Answer : Synthesis typically follows modular approaches involving precursor coupling and regioselective modifications. Purity verification requires orthogonal techniques:
- High-performance liquid chromatography (HPLC) with ≥95% purity thresholds.
- Nuclear magnetic resonance (NMR) (1H, 13C, 2D experiments) to confirm structural integrity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Report detailed experimental protocols in supplementary materials, including spectral data tables (e.g., NMR δ ppm, retention times) to ensure reproducibility .
Q. Which spectroscopic techniques are critical for characterizing O-Demethylpaulomycin B, and what key spectral markers should be prioritized?
- Methodological Answer : Prioritize:
- HRMS for exact mass determination.
- 2D NMR (COSY, HSQC, HMBC) to resolve spin systems and connectivity.
- Infrared spectroscopy (IR) for functional group validation.
- Compare spectral data with published benchmarks and include tabulated results (e.g., HMBC correlations, HRMS m/z) in supporting information .
Q. What strategies ensure comprehensive literature reviews on O-Demethylpaulomycin B?
- Methodological Answer :
- Use SciFinder and PubMed with Boolean terms (e.g., "O-Demethylpaulomycin B biosynthesis," "antimicrobial mechanism").
- Apply PICO framework (Population: bacterial strains; Intervention: compound exposure; Control: untreated groups; Outcome: MIC values) to structure queries.
- Track citation networks via Web of Science to identify foundational and recent studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for O-Demethylpaulomycin B?
- Methodological Answer :
- Conduct meta-analyses using PRISMA guidelines to assess variables (e.g., bacterial strain variability, compound sourcing).
- Perform dose-response validation across standardized assays (e.g., broth microdilution vs. agar diffusion).
- Use multivariate regression to identify confounding factors (e.g., pH, temperature) and publish raw datasets for transparency .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of O-Demethylpaulomycin B derivatives?
- Methodological Answer :
- Employ factorial design to systematically vary functional groups.
- Include positive/negative controls (e.g., parent compound, inactive analogs) and use response surface methodology to optimize substituent effects.
- Document synthetic yields, purity, and bioactivity in comparative tables, adhering to CHEMBL or ChEMBL data standards .
Q. How should researchers optimize reaction conditions for O-Demethylpaulomycin B synthesis to enhance reproducibility?
- Methodological Answer :
- Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
- Monitor reaction progress via LC-MS and optimize purification steps (e.g., gradient elution in flash chromatography).
- Report critical parameters (e.g., temperature, reaction time) with error margins in supplementary materials .
Q. What integrative approaches are recommended to elucidate O-Demethylpaulomycin B's mechanism of action?
- Methodological Answer :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify deregulated pathways.
- Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Use knockout microbial strains to confirm target essentiality and publish raw omics datasets in public repositories (e.g., GEO, PRIDE) .
Data Presentation Guidelines
- Tables : Structure characterization data with columns for technique (e.g., NMR), observed value, literature reference, and error margins .
- Figures : Use color-coded SAR plots or pathway diagrams, avoiding excessive chemical structures in graphical abstracts .
- Reproducibility : Archive raw spectra, assay protocols, and statistical code in Figshare or Zenodo , citing these in methods sections .
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